molecular formula C7H16BrNO B1294596 4-Ethyl-4-methylmorpholin-4-ium bromide CAS No. 65756-41-4

4-Ethyl-4-methylmorpholin-4-ium bromide

Cat. No.: B1294596
CAS No.: 65756-41-4
M. Wt: 210.11 g/mol
InChI Key: ACQZVWGQFXXTIX-UHFFFAOYSA-M
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Description

4-Ethyl-4-methylmorpholin-4-ium bromide is a quaternary ammonium compound with the molecular formula C7H16BrNO. It is known for its utility in various chemical reactions and industrial applications. The compound is characterized by its morpholine ring structure, which is substituted with ethyl and methyl groups, and a bromide anion.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-4-methylmorpholin-4-ium bromide typically involves the quaternization of 4-ethylmorpholine with methyl bromide. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

4-Ethylmorpholine+Methyl bromide4-Ethyl-4-methylmorpholin-4-ium bromide\text{4-Ethylmorpholine} + \text{Methyl bromide} \rightarrow \text{this compound} 4-Ethylmorpholine+Methyl bromide→4-Ethyl-4-methylmorpholin-4-ium bromide

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. The product is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-4-methylmorpholin-4-ium bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different morpholine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and other nucleophiles. The reaction is typically carried out in polar solvents like water or alcohols.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Nucleophilic Substitution: Products vary depending on the nucleophile used.

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Reduced morpholine derivatives.

Scientific Research Applications

4-Ethyl-4-methylmorpholin-4-ium bromide finds applications in various fields:

    Chemistry: Used as a phase-transfer catalyst in organic synthesis.

    Biology: Employed in the study of enzyme kinetics and protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of surfactants and as an intermediate in the synthesis of other chemicals.

Comparison with Similar Compounds

    4-Methylmorpholine: Lacks the ethyl group, resulting in different reactivity and applications.

    4-Ethylmorpholine: Lacks the methyl group, affecting its chemical properties.

    N-Methylmorpholine: Similar structure but different substituents, leading to varied uses.

Uniqueness: 4-Ethyl-4-methylmorpholin-4-ium bromide is unique due to the presence of both ethyl and methyl groups on the morpholine ring, which enhances its solubility and reactivity compared to its analogs. This dual substitution allows for a broader range of applications and makes it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

4-ethyl-4-methylmorpholin-4-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16NO.BrH/c1-3-8(2)4-6-9-7-5-8;/h3-7H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQZVWGQFXXTIX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1(CCOCC1)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80886304
Record name Morpholinium, 4-ethyl-4-methyl-, bromide (1:1)
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Molecular Weight

210.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65756-41-4
Record name Morpholinium, 4-ethyl-4-methyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65756-41-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholinium, 4-ethyl-4-methyl-, bromide (1:1)
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Record name 65756-41-4
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Record name Morpholinium, 4-ethyl-4-methyl-, bromide (1:1)
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Record name Morpholinium, 4-ethyl-4-methyl-, bromide (1:1)
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Record name 1-ethyl-1-methylmorpholinium bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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